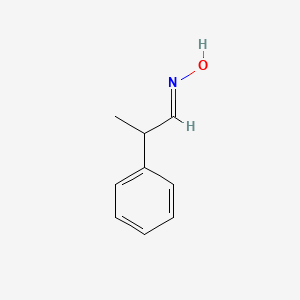
2-Phenylpropionaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Phenylpropionaldehyde oxime, also known as 2-Methyl-2-phenylacetaldehyde oxime, is an organic compound with the molecular formula C9H11NO. It is a derivative of 2-Phenylpropionaldehyde, where the aldehyde group is converted into an oxime group.
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylpropionaldehyde oxime can be synthesized through the condensation of 2-Phenylpropionaldehyde with hydroxylamine. The reaction typically involves the following steps:
Condensation Reaction: 2-Phenylpropionaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Isolation and Purification: The resulting oxime is then isolated by filtration or extraction and purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Phenylpropionaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides, amines, and other nucleophilic species.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
科学的研究の応用
2-Phenylpropionaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its characteristic odor.
作用機序
The mechanism of action of 2-Phenylpropionaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, affecting cellular functions .
類似化合物との比較
Similar Compounds
2-Phenylpropionaldehyde: The parent compound, which lacks the oxime group.
Phenylacetaldehyde oxime: A similar oxime derivative with a different alkyl chain.
Hydroxylamine derivatives: Other compounds containing the hydroxylamine functional group.
Uniqueness
2-Phenylpropionaldehyde oxime is unique due to its specific structure, which combines the phenylpropionaldehyde backbone with the oxime functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
59647-78-8 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
N-(2-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3 |
InChIキー |
SETWHVMVMWYJQA-UHFFFAOYSA-N |
SMILES |
CC(C=NO)C1=CC=CC=C1 |
異性体SMILES |
CC(/C=N/O)C1=CC=CC=C1 |
正規SMILES |
CC(C=NO)C1=CC=CC=C1 |
外観 |
Solid powder |
Key on ui other cas no. |
59647-78-8 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-Phenylpropionaldehyde oxime; AI3-13013; AI3 13013; AI313013 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















